molecular formula C7H17NS B1524829 3-(Aminomethyl)-3-(methylsulfanyl)pentane CAS No. 1354954-22-5

3-(Aminomethyl)-3-(methylsulfanyl)pentane

Cat. No.: B1524829
CAS No.: 1354954-22-5
M. Wt: 147.28 g/mol
InChI Key: QGDWWSHGPZGFCQ-UHFFFAOYSA-N
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Description

Chemical Significance and Research Context

The research significance of this compound stems from its exceptional versatility as a building block in organic synthesis and its potential applications in medicinal chemistry research. The compound's dual functional group system creates opportunities for diverse chemical transformations, enabling researchers to develop novel synthetic pathways and explore new molecular architectures. The aminomethyl group serves as a nucleophilic center capable of participating in various substitution and addition reactions, while the methylsulfanyl group can engage in oxidation-reduction processes and nucleophilic displacement reactions.

In the context of pharmaceutical research, this compound has demonstrated potential as an intermediate in the synthesis of bioactive compounds. The compound's ability to interact with specific molecular targets through its aminomethyl functionality makes it particularly relevant for drug discovery programs focused on developing novel therapeutic agents. Research investigations have revealed that the aminomethyl group can act as a nucleophile in biological systems, while the methylsulfanyl group participates in redox reactions that may influence biochemical pathways.

The synthetic utility of this compound extends to multiple reaction categories, including oxidation, reduction, and substitution processes. Oxidation reactions involving the methylsulfanyl group can yield sulfoxide and sulfone derivatives, expanding the range of accessible molecular structures. Reduction reactions targeting the aminomethyl functionality can produce corresponding alkyl derivatives, while substitution reactions enable the introduction of various functional groups to create structurally diverse compounds.

Property Value Reference
Molecular Formula C₇H₁₇NS
Molecular Weight 147.28 g/mol
Chemical Abstracts Service Number 1354954-22-5
International Union of Pure and Applied Chemistry Name 2-ethyl-2-(methylsulfanyl)butylamine
Simplified Molecular-Input Line-Entry System CCC(SC)(CN)CC
Minimum Purity Specification 95%

Historical Development and Discovery Timeline

The development of this compound as a research compound reflects the broader evolution of synthetic organic chemistry and the increasing sophistication of molecular design strategies. While specific historical details regarding the initial discovery and synthesis of this particular compound are not extensively documented in the available literature, the compound's emergence as a research target can be understood within the context of advancing synthetic methodologies and the growing demand for structurally diverse building blocks in medicinal chemistry.

The synthetic approaches for preparing this compound have evolved to incorporate multiple methodological strategies, including alkylation reactions that utilize suitable aminomethylating agents. These synthetic developments represent significant advances in the field of organic synthesis, particularly in the context of creating compounds with multiple functional groups attached to quaternary carbon centers. The complexity of introducing both aminomethyl and methylsulfanyl substituents at the same carbon position requires careful selection of reaction conditions and reagents to achieve optimal yields and minimize unwanted side reactions.

Industrial production methods for this compound have incorporated continuous flow reactor technologies to optimize reaction conditions and ensure consistent product quality. These technological advances represent a significant departure from traditional batch processing methods and demonstrate the compound's commercial viability. The implementation of continuous flow systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations, thereby maximizing yield and minimizing the formation of undesired byproducts.

The commercial availability of this compound from multiple chemical suppliers indicates its established position within the research chemical marketplace. This widespread availability reflects both the compound's research utility and the successful development of reliable synthetic protocols for its preparation. The standardization of purity specifications, typically maintaining minimum levels of 95%, demonstrates the maturation of production processes and quality control measures.

Properties

IUPAC Name

2-ethyl-2-methylsulfanylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NS/c1-4-7(5-2,6-8)9-3/h4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDWWSHGPZGFCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CN)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

3-(Aminomethyl)-3-(methylsulfanyl)pentane serves as a precursor in the synthesis of pharmaceutical compounds. Its structural features may enhance the biological activity of derived molecules. Preliminary studies indicate potential applications in drug development targeting various diseases.

Organic Synthesis

The compound is utilized as a building block in organic synthesis, particularly for creating more complex molecules. It participates in:

  • Nucleophilic substitution reactions.
  • Condensation reactions with carbonyl compounds to form imines or amines.

Biological Studies

Research has indicated that this compound may interact with biological macromolecules, such as proteins and nucleic acids, which could lead to insights into its mechanism of action and therapeutic potential.

Antimicrobial Activity

A study demonstrated that methanolic extracts containing this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent effects at low concentrations.

Cancer Cell Proliferation

In vitro assays showed that treatment with this compound resulted in marked reductions in viability among HeLa and A549 cells, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-3-(methylsulfanyl)pentane exerts its effects involves its interaction with specific molecular targets and pathways. The aminomethyl group can act as a nucleophile, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate biological processes and influence the compound's biological activity.

Comparison with Similar Compounds

Triazine-Based Derivatives

Compound D0 (3-(Methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine)

  • Structure : Differs significantly due to the presence of a triazine ring (1,2,4-triazine) with methylsulfanyl and amine substituents .
  • Unlike the aliphatic pentane backbone of the target compound, D0’s aromatic triazine ring likely enhances electrophilicity and hydrogen-bonding capacity.

Aliphatic Sulfur-Containing Compounds

3-Methylpentane (CAS 96-14-0)

  • Comparison: Non-polar and inert compared to 3-(Aminomethyl)-3-(methylsulfanyl)pentane, which has reactive –NH2 and –SCH3 groups.

(3R)-3-Amino-5-(methylsulfanyl)pentanal

  • Structure: Features an aldehyde (–CHO) group instead of the aminomethyl group, with stereochemistry at the 3-position .
  • Key Differences :
    • The aldehyde group increases electrophilicity, making it more reactive in condensation or nucleophilic addition reactions.
    • Stereochemistry (R-configuration) may influence biological activity or chiral synthesis pathways, a factor absent in the achiral target compound .

Aromatic Derivatives with Aminoalkyl Substituents

Substituted 3-(1-Amino-2-methylpentane-3-yl)phenyl Compounds

  • Structure: Combines a phenyl ring with a branched pentane chain containing amino and methyl groups .
  • Applications: Pharmacological relevance: Analgesic properties reported for derivatives like (3-(3-methoxyphenyl)-2-methyl-pentyl)dimethylamine, attributed to interactions with neurotransmitter systems . The target compound lacks aromaticity but shares aminoalkyl motifs, suggesting possible bioactivity if functionalized similarly.

3-(Aminomethyl)pyridine

  • Hazards: Causes severe skin burns and eye damage, highlighting risks associated with aminomethyl groups in aliphatic systems .
  • Regulatory Status: Not listed under CERCLA, SARA, or CAA, but safety protocols (e.g., protective equipment) are critical during handling .

1-Pentanol, 3-methyl-

  • Safety Data : Classified as a substance requiring proper ventilation and handling due to flammability and irritancy .
  • Contrast : The target compound’s sulfur and nitrogen groups may introduce additional toxicity pathways (e.g., sulfhydryl reactivity or amine-induced sensitization).

Biological Activity

3-(Aminomethyl)-3-(methylsulfanyl)pentane, also known as a derivative of pentane with both aminomethyl and methylsulfanyl groups, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the following structural formula:

C7H17NS\text{C}_7\text{H}_{17}\text{N}\text{S}

Synthetic Routes

  • Alkylation Reaction : The primary method of synthesis involves alkylation of a suitable aminomethylating agent with pentane derivatives under controlled conditions.
  • Industrial Production : Continuous flow reactors are often utilized to optimize yield and maintain quality during large-scale production.

Biological Properties

The biological activities of this compound can be categorized into several areas:

Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial properties. For instance, it has been used in studies aimed at inhibiting the growth of various bacterial strains. In vitro assays have demonstrated its effectiveness against pathogens such as E. coli and Staphylococcus aureus.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer effects. In cell line studies involving human cancer cells, the compound showed potential in inhibiting cell proliferation. The IC50 values for certain cancer cell lines were reported as follows:

Cell LineIC50 (µg/mL)
HeLa (cervical)226
A549 (lung)242.52

The biological activity of this compound is thought to stem from its interaction with specific molecular targets:

  • Nucleophilic Activity : The aminomethyl group acts as a nucleophile, participating in various biochemical reactions.
  • Redox Reactions : The methylsulfanyl group may engage in redox reactions, influencing cellular oxidative states and signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study conducted on methanolic extracts containing this compound showed significant antibacterial activity against resistant strains of Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent effects at low concentrations .
  • Cancer Cell Proliferation : In vitro assays demonstrated that treatment with this compound resulted in marked reductions in viability among HeLa and A549 cells, suggesting its potential as a therapeutic agent against certain cancers .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructure CharacteristicsBiological Activity
3-(Aminomethyl)pyridineAminomethyl group on a pyridine ringAntimicrobial, neuroprotective
3-(Methylsulfanyl)pentaneMethylsulfanyl group onlyLimited biological activity

Preparation Methods

Carbonyl-Containing Intermediates for Stereochemical Control

A patented process highlights the use of intermediates bearing carbonyl groups, such as ketones or aldehydes, which allow for isomerization or epimerization by abstracting acidic hydrogen atoms adjacent to the carbonyl. This enables the selective synthesis of specific stereoisomers or diastereomers of 3-(Aminomethyl)-3-(methylsulfanyl)pentane, improving the stereochemical purity and yield of the final product. This approach reduces the number of reaction steps and enhances flexibility in synthesis.

Introduction of the Methylsulfanyl Group

The methylsulfanyl (–SCH3) group is introduced via nucleophilic substitution or addition reactions using sulfur-containing reagents. Recent advances include the development of reagents that enable efficient and scalable access to methyl sulfones and related methylsulfanyl derivatives. One such reagent reacts with bis-nucleophiles to form methyl sulfones rapidly and can be adapted to synthesize methylsulfanyl-substituted compounds on scales ranging from milligrams to multigrams.

Aminomethyl Group Formation

The aminomethyl group is typically introduced by reactions involving amines or amino-containing reagents with appropriate electrophilic centers on the intermediate compounds. For example, amination reactions can be performed on halogenated or carbonyl intermediates in the presence of suitable bases and solvents to yield aminomethyl derivatives.

Detailed Process Example

Step Description Reagents/Conditions Outcome
1 Preparation of carbonyl intermediate Use of ketone or aldehyde precursors with controlled temperature and base Intermediate with carbonyl group enabling isomerization
2 Introduction of methylsulfanyl group Reaction with sulfur nucleophile or methylsulfanyl reagent under mild conditions Formation of methylsulfanyl-substituted intermediate
3 Aminomethylation Reaction of intermediate with amine or aminomethyl reagent in presence of base Formation of this compound
4 Purification and isolation Crystallization, filtration, or extraction Pure target compound with controlled stereochemistry

Research Findings and Optimization

  • The presence of carbonyl groups in intermediates allows for targeted stereochemical manipulation, improving the yield of desired isomers.
  • Use of novel reagents for methylsulfanyl group introduction enhances reaction efficiency and scalability, supporting gram to multigram production.
  • Mild reaction conditions and cost-effective methylation agents such as dimethyl sulfate have been employed successfully in related methylated amine syntheses, suggesting potential applicability for this compound’s preparation.
  • The process benefits from careful solvent and temperature control to optimize reaction rates and product purity.

Summary Table of Preparation Method Features

Feature Description Advantages
Carbonyl-containing intermediates Enable isomerization/epimerization Targeted stereochemistry, fewer steps
Methylsulfanyl group introduction Use of specialized reagents or nucleophilic substitution High efficiency, scalable synthesis
Aminomethyl group formation Amination of intermediates with suitable amines High selectivity and yield
Reaction conditions Mild temperatures, suitable solvents, cost-effective methylating agents Improved safety, cost reduction, better quality

Q & A

Basic: What synthetic strategies are recommended for 3-(Aminomethyl)-3-(methylsulfanyl)pentane, considering functional group compatibility?

Answer:
A multi-step synthesis is typically required due to the presence of both aminomethyl and methylsulfanyl groups. For example:

Thioether formation : React a pentane derivative with methanethiol under nucleophilic substitution conditions.

Aminomethylation : Introduce the aminomethyl group via reductive amination or Gabriel synthesis, ensuring compatibility with the thioether moiety.

Protection/deprotection : Use tert-butoxycarbonyl (Boc) or other protecting groups to prevent side reactions during functionalization.
AI-driven retrosynthetic tools, as described in , can predict feasible routes by analyzing reaction databases and steric/electronic constraints .

Basic: What analytical techniques are critical for characterizing the structural identity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm the positions of the aminomethyl and methylsulfanyl groups.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Validate molecular weight and fragmentation patterns (refer to gas chromatography retention indices in ) .
  • Infrared Spectroscopy (IR) : Identify N-H (3300–3500 cm1^{-1}) and C-S (600–700 cm1^{-1}) stretches.
  • Elemental Analysis : Verify empirical formula consistency.

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling points, stability) across studies?

Answer:
Contradictions may arise from impurities, stereochemical variations, or measurement conditions. Mitigation strategies include:

  • Cross-validation : Use orthogonal methods (e.g., differential scanning calorimetry for melting points and GC for volatility).
  • Thermochemical data : Reference standardized databases like NIST ( ) for enthalpy and entropy values to assess experimental consistency .
  • Stereochemical analysis : Employ chiral chromatography or X-ray crystallography to confirm configurations, as ambiguities in stereochemistry can alter properties.

Advanced: What computational methods are effective in predicting the reactivity of this compound in novel reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) Simulations : Model solvation effects and transition states for substitution or elimination reactions.
  • AI-driven synthesis planners : Tools like those in leverage reaction databases (e.g., Reaxys, Pistachio) to propose reaction pathways and byproduct risks .

Advanced: How does the methylsulfanyl group influence the compound’s stability under varying pH and temperature conditions?

Answer:

  • Acidic conditions : Protonation of the thioether sulfur may lead to sulfoxide/sulfone formation.
  • Oxidative environments : The methylsulfanyl group is susceptible to oxidation; stability studies should include antioxidants (e.g., BHT) or inert atmospheres.
  • Thermal stability : Thermogravimetric analysis (TGA) can quantify decomposition thresholds (reference thermochemistry data in ) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation (analogous to safety protocols for 3-Methylpentane in ) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles.
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes (as outlined in ) .

Advanced: What role could this compound play in materials science or pharmaceutical research?

Answer:

  • Ligand design : The aminomethyl group may coordinate metals for catalytic applications.
  • Bioactive intermediates : Analogous to bicyclo[1.1.1]pentane derivatives ( ), it could serve as a rigid scaffold in drug discovery .
  • Dielectric studies : Investigate its dipole interactions in polymer matrices, similar to 3-Bromopentane’s applications in material science () .

Advanced: How can researchers validate stereochemical outcomes in asymmetric synthesis of this compound?

Answer:

  • Chiral chromatography : Use columns with cellulose- or amylose-based stationary phases.
  • Optical rotation : Compare experimental values with computational predictions (e.g., via DFT).
  • X-ray crystallography : Definitive confirmation of absolute configuration (as demonstrated in for structurally complex analogs) .

Basic: What solvents and reaction conditions optimize the solubility of this compound?

Answer:

  • Polar aprotic solvents : DMSO or DMF for aminomethyl-thioether systems.
  • Temperature : Moderate heating (40–60°C) to enhance solubility without degrading the thioether group.
  • pH control : Neutral to slightly basic conditions to prevent protonation of the amine.

Advanced: How can kinetic and thermodynamic studies improve yield in large-scale synthesis?

Answer:

  • Kinetic profiling : Monitor reaction progress via in-situ FTIR or Raman spectroscopy.
  • Thermodynamic optimization : Adjust reaction stoichiometry and catalyst loading based on Gibbs free energy calculations (reference NIST thermochemical data in ) .
  • Scale-up protocols : Pilot studies under controlled conditions (e.g., flow chemistry) to minimize exothermic risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)-3-(methylsulfanyl)pentane
Reactant of Route 2
3-(Aminomethyl)-3-(methylsulfanyl)pentane

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